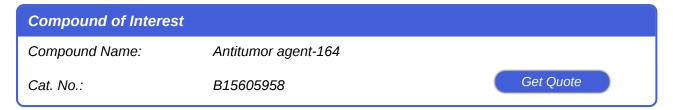




Application Notes and Protocols for CS2164 in In Vitro Angiogenesis Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CS2164, also known as Chiauranib or Ibcasertib, is a potent, orally active multi-target kinase inhibitor with significant anti-angiogenic properties.[1] It primarily exerts its effects by targeting key kinases involved in tumor angiogenesis, mitosis, and chronic inflammation.[2][3][4] In vitro studies have demonstrated that CS2164 effectively inhibits angiogenesis by suppressing the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways.[2][5] These notes provide detailed protocols for evaluating the anti-angiogenic effects of CS2164 in vitro, along with a summary of its inhibitory activities and relevant signaling pathways.

Mechanism of Action

CS2164 is a highly selective multi-kinase inhibitor. Its anti-angiogenic activity stems from its potent inhibition of angiogenesis-related kinases, including VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit.[1][2][3] The inhibition of VEGFR2, a key mediator in the VEGF signaling cascade, is central to its mechanism. By blocking VEGFR2 phosphorylation, CS2164 prevents the downstream signaling that leads to endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels.[2][5][6][7] Additionally, CS2164 inhibits Aurora B kinase, which is involved in mitosis, and colony-stimulating factor 1 receptor (CSF-1R), which plays a role in the tumor inflammatory microenvironment.[2][3]



Quantitative Data: Kinase Inhibitory Activity

CS2164 demonstrates potent inhibition of key kinases involved in angiogenesis with IC50 values in the low nanomolar range.

| Target Kinase | IC50 (nM) | Function in Angiogenesis/Tumor Progression |
|---------------|-----------|---|
| VEGFR1 | 1-9 | Modulation of angiogenesis, endothelial cell migration. |
| VEGFR2 | 1-9 | Primary mediator of VEGF- driven angiogenesis, proliferation, and survival of endothelial cells.[8][9] |
| VEGFR3 | 1-9 | Primarily involved in lymphangiogenesis. |
| PDGFRα | 1-9 | Regulates pericyte recruitment and vessel maturation. |
| c-Kit | 1-9 | Involved in cell survival and proliferation in various cell types. |
| Aurora B | 1-9 | Regulates cell division (mitosis). |
| CSF-1R | 1-9 | Modulates tumor-associated macrophages and the inflammatory microenvironment. |

Data compiled from multiple sources indicating IC50 values in the single-digit nanomolar range. [1][2][3][4]

Experimental Protocols



Herein are detailed protocols for key in vitro assays to assess the anti-angiogenic activity of CS2164.

HUVEC Proliferation/Viability Assay

This assay determines the effect of CS2164 on the proliferation and viability of Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.

Materials:

- HUVECs (passage 2-6)
- Endothelial Basal Medium (EBM) supplemented with a growth kit (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- CS2164 (dissolved in DMSO)
- VEGF-A (recombinant human)
- 96-well plates, gelatin-coated
- Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)
- Plate reader

Protocol:

- Cell Seeding:
 - Coat a 96-well plate with 0.1% gelatin for 1 hour at 37°C.
 - Trypsinize and count HUVECs. Seed the cells at a density of 3,000-5,000 cells per well in 100 μL of EBM containing 2% FBS.[10][11]
 - Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Cell Starvation:



- After 24 hours, gently aspirate the medium and replace it with 100 μL of serum-free EBM.
- Incubate for 4-6 hours to serum-starve the cells.

Treatment:

- \circ Prepare serial dilutions of CS2164 in serum-free EBM containing 20 ng/mL VEGF-A.[6] A typical concentration range for CS2164 would be from 0.1 nM to 10 μ M. Include a vehicle control (DMSO) and a "no VEGF" control.
- \circ Aspirate the starvation medium and add 100 μL of the treatment medium to the respective wells.

Incubation:

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

Viability Assessment:

- \circ Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 μ L of MTT solution).
- Incubate for the recommended time (e.g., 2-4 hours for MTT).
- Read the absorbance at the appropriate wavelength using a microplate reader.[12]

Data Analysis:

- Normalize the absorbance values to the vehicle control to determine the percentage of inhibition.
- Plot the percentage of inhibition against the log concentration of CS2164 to calculate the IC50 value.

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Endothelial Cell Tube Formation Assay

This assay models the differentiation and organization of endothelial cells into capillary-like structures, a key step in angiogenesis.

Materials:

- HUVECs (passage 2-6)
- Basement membrane extract (BME), such as Matrigel® or Geltrex™
- Pre-chilled 96-well plate
- EBM with low serum (e.g., 0.5-1% FBS)
- CS2164 (dissolved in DMSO)
- Calcein AM (for visualization, optional)
- Inverted microscope with a camera

Protocol:

- · Plate Coating:
 - Thaw the BME on ice overnight at 4°C.
 - \circ Using pre-chilled pipette tips, add 50 μL of BME to each well of a pre-chilled 96-well plate. [13][14]
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[13][15]
- Cell Preparation and Treatment:
 - Harvest HUVECs and resuspend them in low-serum EBM at a concentration of 2-3 x 10⁵ cells/mL.
 - \circ In separate tubes, mix the cell suspension with various concentrations of CS2164 (e.g., 0.1 nM to 10 μ M) or vehicle control.



· Seeding:

 Carefully add 100 μL of the cell/treatment suspension (20,000-30,000 cells) to each BMEcoated well.[16]

Incubation:

- Incubate the plate at 37°C, 5% CO2 for 4-18 hours.[13] Monitor tube formation periodically under the microscope.
- · Visualization and Quantification:
 - After incubation, capture images of the tube networks in each well using an inverted microscope at 4x or 10x magnification.
 - Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes/junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Analysis:

 Compare the quantitative parameters from CS2164-treated wells to the vehicle control to determine the percentage of inhibition.

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Cell Migration (Wound Healing) Assay

This assay assesses the effect of CS2164 on the directional migration of endothelial cells, a process essential for closing vascular gaps and extending new vessels.

Materials:

- HUVECs
- 24-well or 12-well plates



- Sterile 200 μL pipette tip or a cell-scratch insert
- EBM with low serum (0.5-1% FBS)
- CS2164 (dissolved in DMSO)
- Inverted microscope with a camera

Protocol:

- Create Monolayer:
 - Seed HUVECs in a multi-well plate and grow them to 90-100% confluency.
- Create Wound:
 - Using a sterile 200 μL pipette tip, create a straight, linear scratch through the center of the monolayer.
 - o Gently wash the wells twice with PBS to remove detached cells and debris.
- Treatment:
 - Add low-serum EBM containing different concentrations of CS2164 or vehicle control to the wells.
- Image Acquisition:
 - Immediately capture images of the scratch at defined locations (mark the plate for reference). This is the 0-hour time point.
 - Incubate the plate at 37°C, 5% CO2.
 - Capture images of the same locations at subsequent time points (e.g., 8, 12, and 24 hours).
- Data Analysis:
 - Measure the width of the scratch at each time point for all conditions.



- Calculate the percentage of wound closure relative to the 0-hour time point.
- Compare the closure rates between CS2164-treated and vehicle control groups.

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Signaling Pathway Analysis

To confirm that CS2164 inhibits the intended signaling pathway, Western blotting can be performed to assess the phosphorylation status of VEGFR2 and its downstream effectors.

Protocol Outline:

- Culture HUVECs to ~80% confluency and serum-starve for 4-6 hours.
- Pre-treat cells with various concentrations of CS2164 for 1-2 hours.
- Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
- Lyse the cells and collect protein extracts.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-VEGFR2 (p-VEGFR2), total VEGFR2, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[5]
- Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
- A reduction in the p-VEGFR2/total VEGFR2 ratio in CS2164-treated cells compared to the VEGF-stimulated control confirms target engagement.[5]

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